1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in glacial acetic acid or hydrochloric acid . The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Reduction: Reduction of the nitro group can yield corresponding indoloquinoxalinamines.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl derivatives.
Reduction: Indoloquinoxalinamines.
Substitution: Various substituted indoloquinoxaline derivatives.
Scientific Research Applications
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. The compound intercalates into the DNA helix, disrupting vital processes required for DNA replication and transcription . This mechanism is responsible for its anticancer and antiviral activities. The thermal stability of the DNA-compound complex is a key factor in its biological activity .
Comparison with Similar Compounds
1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor properties.
NCA0424: A derivative with significant DNA-binding affinity and MDR modulating activity.
B-220: Exhibits high activity against herpes simplex virus and cytomegalovirus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
77855-15-3 |
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Molecular Formula |
C23H27N3O2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1,4-dibutoxy-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H27N3O2/c1-4-6-14-27-18-12-13-19(28-15-7-5-2)22-21(18)24-20-16-10-8-9-11-17(16)26(3)23(20)25-22/h8-13H,4-7,14-15H2,1-3H3 |
InChI Key |
IITSTXQFPPTKJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)N=C3C(=N2)C4=CC=CC=C4N3C |
Origin of Product |
United States |
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